REACTION_CXSMILES
|
C([O-])(=O)C.[C:5]([C:9]1[CH:14]=[CH:13][C:12]([I+:15][C:16]2[CH:21]=[CH:20][C:19]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:18][CH:17]=2)=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6].[C:26]1([CH3:37])[CH:31]=[CH:30][C:29]([S:32]([O:35]C)(=[O:34])=[O:33])=[CH:28][CH:27]=1>COC(C)(C)C>[C:26]1([CH3:37])[CH:27]=[CH:28][C:29]([S:32]([O-:35])(=[O:33])=[O:34])=[CH:30][CH:31]=1.[C:22]([C:19]1[CH:20]=[CH:21][C:16]([I+:15][C:12]2[CH:11]=[CH:10][C:9]([C:5]([CH3:8])([CH3:7])[CH3:6])=[CH:14][CH:13]=2)=[CH:17][CH:18]=1)([CH3:25])([CH3:24])[CH3:23] |f:0.1,4.5|
|
Name
|
|
Quantity
|
467 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(C)(C)C1=CC=C(C=C1)[I+]C1=CC=C(C=C1)C(C)(C)C
|
Name
|
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
while being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated at 55° C.-58° C.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
formed white solid
|
Type
|
CUSTOM
|
Details
|
was removed through filtration
|
Type
|
WASH
|
Details
|
The white solid was washed with t-butyl methyl ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C(C)(C)(C)C1=CC=C(C=C1)[I+]C1=CC=C(C=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 521 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)C.[C:5]([C:9]1[CH:14]=[CH:13][C:12]([I+:15][C:16]2[CH:21]=[CH:20][C:19]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:18][CH:17]=2)=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6].[C:26]1([CH3:37])[CH:31]=[CH:30][C:29]([S:32]([O:35]C)(=[O:34])=[O:33])=[CH:28][CH:27]=1>COC(C)(C)C>[C:26]1([CH3:37])[CH:27]=[CH:28][C:29]([S:32]([O-:35])(=[O:33])=[O:34])=[CH:30][CH:31]=1.[C:22]([C:19]1[CH:20]=[CH:21][C:16]([I+:15][C:12]2[CH:11]=[CH:10][C:9]([C:5]([CH3:8])([CH3:7])[CH3:6])=[CH:14][CH:13]=2)=[CH:17][CH:18]=1)([CH3:25])([CH3:24])[CH3:23] |f:0.1,4.5|
|
Name
|
|
Quantity
|
467 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(C)(C)C1=CC=C(C=C1)[I+]C1=CC=C(C=C1)C(C)(C)C
|
Name
|
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
while being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated at 55° C.-58° C.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
formed white solid
|
Type
|
CUSTOM
|
Details
|
was removed through filtration
|
Type
|
WASH
|
Details
|
The white solid was washed with t-butyl methyl ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C(C)(C)(C)C1=CC=C(C=C1)[I+]C1=CC=C(C=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 521 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |